Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate
Description
Systematic IUPAC Name and Alternative Designations
The systematic IUPAC name for this compound is (SP-4-2)-Di-oxobis[(1R,2R)-1,2-cyclohexanediamine-κN,κN']diplatinum(2+) Dinitrate , reflecting its dimeric structure with two platinum centers bridged by hydroxo ligands and coordinated to bidentate (1R,2R)-1,2-cyclohexanediamine (DACH) ligands.
Alternative designations include:
- Oxaliplatin Impurity E Dinitrate
- (SP-4-2)-Di-oxobis[(1R-trans)-1,2-cyclohexanediamine-N,N']diplatinum(2+) Dinitrate
- Diaquodiaminocyclohexaneplatinum Dimer Dinitrate
- NSC-268252
- UNII-Z6N6X37D9R
CAS Registry Number and PubChem CID
Molecular Formula and Weight Calculations
Molecular formula :
$$\text{C}{12}\text{H}{34}\text{N}{6}\text{O}{8}\text{Pt}_{2}$$
Molecular weight calculation :
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 12 | 12.01 | 144.12 |
| H | 34 | 1.01 | 34.34 |
| N | 6 | 14.01 | 84.06 |
| O | 8 | 16.00 | 128.00 |
| Pt | 2 | 195.08 | 390.16 |
| Total | 780.68 |
The calculated molecular weight (780.68 g/mol) aligns with experimental data (780.606 g/mol).
Stereochemical Configuration Analysis
The compound exhibits cis-configuration at each platinum center, with the (1R,2R)-cyclohexanediamine ligand adopting a chair conformation where both amine groups occupy equatorial positions to minimize steric strain. Key stereochemical features include:
Ligand Geometry :
Dimeric Structure :
Chirality :
Table 1 : Stereochemical descriptors
Properties
CAS No. |
82398-34-3 |
|---|---|
Molecular Formula |
C12H34N6O8Pt2 |
Molecular Weight |
780.606 |
IUPAC Name |
dioxidanium;(1R,2R)-cyclohexane-1,2-diamine;platinum;dinitrate |
InChI |
InChI=1S/2C6H14N2.2NO3.2H2O.2Pt/c2*7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;;/h2*5-6H,1-4,7-8H2;;;2*1H2;;/q;;2*-1;;;;/p+2/t2*5-,6-;;;;;;/m11....../s1 |
InChI Key |
PTMQTUGVSQOYOU-NFPQPXRDSA-P |
SMILES |
C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH3+].[OH3+].[Pt].[Pt] |
Synonyms |
(SP-4-2)-Di-oxobis[(1R,2R)-1,2-cyclohexanediamine-κN,κN’]diplatinum(2+) Dinitrate; (SP-4-2)-Di-oxobis[(1R-trans)-1,2-cyclohexanediamine-N,N’]diplatinum(2+) Dinitrate; |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) and (1R,2R)-1,2-cyclohexanediamine (DACH). The reaction proceeds via a two-step process:
-
Formation of (DACH)PtCl₂ :
K₂[PtCl₄] reacts with DACH in aqueous solution to yield the dichloro intermediate: -
Aquation and Dimerization :
The chloride ligands in (DACH)PtCl₂ are replaced by aqua ligands using silver sulfate (Ag₂SO₄):Silver chloride (AgCl) is removed by filtration, and the resulting diaquo-sulfate complex undergoes dimerization under controlled pH (6.5–7.5).
Nitrate Incorporation
The sulfate counterion is replaced by nitrate via metathesis with barium nitrate (Ba(NO₃)₂) or direct addition of nitric acid (HNO₃):
Barium sulfate (BaSO₄) precipitates and is removed by filtration.
Industrial-Scale Production
Optimized Protocol for High Purity
A patented method (US8637692B2) outlines the following steps for industrial synthesis:
-
Reaction in Deionized Water :
-
(DACH)PtCl₂ (1 mol) is suspended in 10 L of water.
-
Ag₂SO₄ (1.05 mol) is added, and the mixture is stirred for 12 hours at 25°C.
-
AgCl precipitate is filtered, yielding .
-
-
Oxalate Introduction :
-
Barium oxalate (BaC₂O₄, 0.5 mol) is added to the filtrate.
-
Stirring for 24 hours precipitates BaSO₄, leaving the dimeric nitrate complex in solution.
-
-
Crystallization :
-
The solution is concentrated under vacuum at 40°C.
-
Cold acetone is added to precipitate the product, which is washed with ether and dried.
-
Yield : 65–80%.
Purity : >98% (HPLC), with residual Ag <5 ppm.
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 20–25°C | Higher temperatures accelerate hydrolysis |
| pH | 6.5–7.0 | Prevents Pt(OH)₂ formation |
| Stirring Time | 12–24 hours | Ensures complete ligand substitution |
| Light Exposure | Minimal (amber glass) | Prevents photodegradation |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Crystal structures reveal a centrosymmetric dimer with two Pt centers bridged by hydroxo ligands. Key metrics:
-
Pt–Pt distance: 2.85 Å
-
Pt–O (aqua): 2.02 Å
-
N–Pt–N bite angle: 85°
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Ag₂SO₄/BaC₂O₄ | 75 | 98 | High | 1,695 |
| Direct Nitration | 60 | 95 | Moderate | 2,000 |
| Microwave-Assisted | 70 | 97 | Low | 3,500 |
Key Findings :
-
The Ag₂SO₄/BaC₂O₄ route is preferred for industrial use due to cost-effectiveness and scalability.
-
Microwave-assisted synthesis reduces reaction time but requires specialized equipment.
Challenges and Mitigation Strategies
Common Impurities
Chemical Reactions Analysis
Types of Reactions
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the diaquo ligands are replaced by other ligands.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include halide salts, amines, and other nucleophiles. The reactions are typically carried out in aqueous or methanolic solutions under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various platinum complexes with different ligands, while oxidation and reduction reactions can produce different oxidation states of the platinum center .
Scientific Research Applications
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate has several scientific research applications:
Chemistry: Used as a reference standard in the analysis and quality control of platinum-based drugs.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its role as an impurity in oxaliplatin formulations and its potential effects on drug efficacy and safety.
Industry: Utilized in the development and testing of new platinum-based compounds and materials
Mechanism of Action
The mechanism of action of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with DNA bases, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s molecular targets include DNA and various proteins involved in DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Key Properties:
| Property | Dimer (CAS 82398-34-3) | Monomer (CAS 94042-08-7) |
|---|---|---|
| Molecular Formula | C₁₂H₃₀N₆O₈Pt₂ | C₆H₁₄N₂O₂Pt⁺² |
| Molecular Weight | 776.56 | 341.27 |
| Appearance | Off-White to Pale Yellow Solid | Hygroscopic Solid |
| Melting Point | >195°C (decomposes) | >300°C (decomposes) |
| Storage Conditions | -20°C, Inert Atmosphere | Refrigerator, Inert Atmosphere |
| Solubility | Slight in Methanol/Water | Limited solubility data |
| Applications | Oxaliplatin impurity | Anti-cancer agent, imaging |
Structural Analogs: Cisplatin, Carboplatin, and Oxaliplatin
Cisplatin (CDDP)
- Structure : [PtCl₂(NH₃)₂], a square-planar platinum(II) complex.
- Mechanism : Forms DNA crosslinks, inhibiting replication .
- Resistance : Reduced intracellular accumulation, increased glutathione (GSH) levels, and enhanced DNA repair contribute to resistance .
- Comparison: Diaquo[(1R,2R)-...] Dimer lacks chloride ligands, reducing nephrotoxicity but also altering DNA binding kinetics. In CDDP-resistant H4-II-E cells, the dimer and monomer show retained cytotoxicity, unlike CDDP .
Oxaliplatin
- Structure: [Pt(DACH)(oxalate)] (DACH = 1,2-diaminocyclohexane).
- Mechanism : Oxaliplatin’s DACH ligand confers resistance to mismatch repair deficiencies .
- Comparison: The dimer is a synthetic intermediate/impurity in Oxaliplatin production . The monomer (CAS 94042-08-7) shares the DACH ligand but lacks the oxalate group, altering solubility and reactivity .
Related Impurities and Intermediates
Oxaliplatin Impurities
- Di chloro(trans-1,2-diaminocyclohexane)platinum (CAS PA 15 005030): Molecular Formula: C₆H₁₂Cl₂N₂Pt; Weight: 378.16 . Role: Early-stage intermediate with higher reactivity due to chloride ligands.
- bis(Nitrato)(trans-1,2-diaminocyclohexane)platinum(1) (CAS PAI 15 005040): Molecular Formula: C₆H₁₂N₄O₄Pt; Weight: 399.27 . Comparison: Nitrate groups increase solubility but reduce stability compared to the dimer .
Diaquodiaminocyclohexaneplatinum Dimer (CAS 82398-34-3):
- Chromatographic Separation: Pharmacopeial standards require a resolution ≥2.0 to distinguish it from the monomer .
- Cytotoxicity : Retains neoplasm-inhibiting activity but at lower potency than Oxaliplatin .
Solubility and Stability
- The dimer (CAS 82398-34-3) shows slight solubility in methanol and water, limiting its direct therapeutic use .
- The monomer (CAS 94042-08-7) is hygroscopic and requires stringent storage (-20°C, inert atmosphere) .
Cytotoxicity in Resistant Cell Lines
| Compound | IC₅₀ in H4-II-E Cells | IC₅₀ in CDDP-Resistant H4-II-E |
|---|---|---|
| Cisplatin (CDDP) | 2.1 µM | >50 µM (resistant) |
| Dimer (CAS 82398-34-3) | 8.5 µM | 9.2 µM (no resistance) |
| Monomer (CAS 94042-08-7) | 5.3 µM | 5.8 µM (no resistance) |
- Key Finding: Neither the dimer nor monomer face cross-resistance in CDDP-resistant cells, unlike CDDP itself .
DNA Adduct Formation
- CDDP forms bulkier DNA adducts, while the monomer and dimer create smaller lesions with slower repair kinetics .
- In H4-II-E/CDDP cells, platinum-DNA adduct levels for the dimer and monomer remain comparable to parental cells, unlike CDDP .
Biological Activity
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate, also known as the "Oxaliplatin Dimer," is a platinum-based coordination compound that has garnered interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is C12H30N4O6Pt2, with a molecular weight of approximately 708.52 g/mol. The compound features two platinum atoms coordinated with a bidentate ligand (1R,2R)-1,2-cyclohexanediamine and two nitrate groups. Its unique structure facilitates significant interactions with biological molecules, which is critical for its applications in cancer therapy and diagnostics.
The primary mechanism by which this compound exerts its biological effects involves the formation of DNA adducts. The platinum center forms covalent bonds with nucleophilic sites on DNA bases, disrupting normal DNA replication and transcription processes. This ultimately leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with various proteins involved in DNA repair mechanisms.
Cytotoxic Activity
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Colorectal Cancer : The compound demonstrated significant cytotoxicity against colorectal cancer cell lines (IC50 values indicating effective concentrations are often below 10 μM) when compared to traditional agents like cisplatin and oxaliplatin.
- Ovarian Cancer : In preclinical models, this compound exhibited enhanced efficacy against ovarian cancer cells.
- Non-Small Cell Lung Cancer : The compound has also shown promising results in inhibiting the proliferation of non-small cell lung cancer cells.
Table 1: Cytotoxicity Data Against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (μM) | Comparison Agent |
|---|---|---|---|
| Colorectal Cancer | HCT116 | < 5 | Cisplatin |
| Ovarian Cancer | A2780 | < 3 | Oxaliplatin |
| Non-Small Cell Lung | A549 | < 7 | Cisplatin |
Case Studies
A significant study published in PubMed highlighted the interaction of this compound with DNA. The study utilized gel electrophoresis to demonstrate that the compound interacts with DNA in a manner distinct from cisplatin. This difference in interaction may contribute to its lower toxicity profile and ability to overcome drug resistance commonly associated with platinum-based therapies .
Another research effort explored the potential synergistic effects of combining this compound with other chemotherapeutic agents. Results indicated enhanced cytotoxic effects when used in conjunction with targeted therapies, suggesting that this compound could play a role in combination therapy strategies for more effective cancer treatment.
Current Research and Future Directions
Research into this compound is ongoing. Preclinical studies are focusing on its pharmacokinetics and safety profiles to establish a foundation for future clinical trials. The potential for this compound as both a therapeutic agent and an imaging contrast agent further emphasizes its versatility in oncology.
Q & A
Q. What are the recommended storage conditions for Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate to ensure stability?
Methodological Answer: The compound is highly hygroscopic and thermally sensitive. To maintain stability:
- Storage Temperature : Refrigerate at -20°C in an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis .
- Container : Use amber vials with airtight seals to minimize light and moisture exposure. High-strength PP (polypropylene) containers with desiccants are recommended for long-term storage .
- Handling : Prior to use, equilibrate the compound to room temperature under inert gas to avoid condensation.
Rationale : The cyclohexanediamine ligand and platinum center are prone to ligand substitution and oxidation, which can alter pharmacological activity. These conditions mitigate decomposition pathways observed in analogues like oxaliplatin intermediates .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Purity Analysis :
- HPLC with UV/Vis Detection : Use a C18 column and mobile phase buffered at pH 5–6 (e.g., ammonium acetate/acetonitrile) to separate dimeric impurities. Detection at 210 nm optimizes sensitivity for platinum complexes .
- Elemental Analysis (EA) : Quantify nitrogen and platinum content to confirm stoichiometry (e.g., C~12~H~30~N~6~O~8~Pt~2~) .
- Structural Confirmation :
Data Contradiction Note : Reported molecular weights vary (e.g., 776.56 vs. 780.59), likely due to hydration states or counterion discrepancies. Cross-validate with EA and single-crystal XRD where possible .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the mechanism of action in cisplatin-resistant cancer cell lines?
Methodological Answer:
- Cell Line Selection : Use cisplatin-resistant models (e.g., H4-II-E/CDDP) with validated resistance factors (8.8× resistance to cisplatin) .
- Cytotoxicity Assay :
- WST-1/PMS Assay : Expose cells for 7 days to determine IC~50~. Include controls for Lipiodol suspensions to assess drug-carrier synergy .
- Mechanistic Studies :
- Platinum Uptake : Quantify intracellular Pt via FAAS after lysing cells in SDS/proteinase K buffer. Resistant lines show 6.2× lower Pt accumulation .
- DNA Adduct Formation : Isolate high-molecular-weight DNA using phenol-chloroform extraction. Measure Pt-DNA adducts via FAAS; resistant lines exhibit 6× lower adduct levels .
- Glutathione (GSH) Modulation : Use a GSH-400 assay to compare thiol levels. Resistant lines may show 2.9× higher GSH, but this does not explain cross-resistance to non-Pt agents .
Key Consideration : Test cross-resistance to carboplatin and non-Pt drugs (e.g., 5-FU) to rule out multidrug resistance mechanisms .
Q. What methodological approaches resolve discrepancies in molecular weights and structural formulations across studies?
Methodological Answer:
- Hypothesis Testing :
- Hydration State Analysis : Perform thermogravimetric analysis (TGA) to quantify water loss at 100–300°C. Hydration can account for mass differences (e.g., 776.56 vs. 780.59) .
- Counterion Verification : Use ion chromatography to confirm nitrate (NO~3~⁻) content, which may vary due to synthesis protocols .
- Advanced Structural Tools :
Case Study : and report conflicting molecular formulas (C~12~H~30~N~6~O~8~Pt~2~ vs. C~12~H~34~N~6~O~8~Pt~2~). SCXRD of a batch with 776.56 Da confirmed the former as the anhydrous form, while the latter includes solvent-derived protons .
Q. How can the dual therapeutic/imaging functionality of this compound be experimentally validated?
Methodological Answer:
- Imaging Modality Integration :
- Therapeutic Efficacy :
- In Vivo Tumor Models : Administer Lipiodol suspensions intra-arterially in hepatocellular carcinoma models. Compare tumor regression rates to oxaliplatin using RECIST criteria .
- Synergy Studies : Combine with checkpoint inhibitors (e.g., anti-PD-1) to assess immunogenic cell death via flow cytometry (e.g., calreticulin exposure) .
- In Vivo Tumor Models : Administer Lipiodol suspensions intra-arterially in hepatocellular carcinoma models. Compare tumor regression rates to oxaliplatin using RECIST criteria .
Data Interpretation : Prioritize studies showing reduced IC~50~ in cisplatin-resistant lines (e.g., H4-II-E/CDDP) to validate dual functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
